5-(4-chlorophenyl)sulfinyl-N-(3,4-dichlorophenyl)thiadiazole-4-carboxamide
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Overview
Description
This compound is a derivative of 1,3,4-thiadiazole sulfonamides . It has a molecular formula of C15H8Cl3N3O2S2, an average mass of 432.732 Da, and a monoisotopic mass of 430.912354 Da .
Synthesis Analysis
The synthesis of this compound involves a six-step process starting from 4-chlorobenzoic acid . The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis
The molecular structure of this compound was confirmed by NMR, IR, and elemental analysis . Unfortunately, the specific details of the molecular structure are not provided in the available sources.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . All reactions were monitored by thin layer chromatography .Scientific Research Applications
Antiviral and Antimicrobial Activities
Research has highlighted the synthesis and antiviral activity of thiadiazole sulfonamides, indicating certain derivatives possess anti-tobacco mosaic virus activity (Chen et al., 2010). Similarly, formazans derived from thiadiazole as antimicrobial agents have shown moderate activity against pathogenic bacterial and fungal strains, showcasing the compound's utility in developing new antimicrobial agents (Sah et al., 2014).
Molecular Structure Studies
Studies on the structure of thiadiazole derivatives using density functional theory (DFT) methods have provided valuable insights into their molecular geometry, electronic properties, and potential applications as nonlinear optical (NLO) materials (Kerru et al., 2019). These findings are crucial for the design of new chemical entities tailored for specific applications.
Carbonic Anhydrase Inhibitors
The exploration of thiadiazole derivatives as carbonic anhydrase inhibitors has identified compounds with potent inhibitory effects on carbonic anhydrase isozymes, particularly CA II and CA IV. These isozymes play a significant role in aqueous humor secretion in the eye, and inhibitors have shown potential as intraocular pressure-lowering agents for glaucoma treatment (Barboiu et al., 1999). Further research has expanded on this application, indicating a broader potential for thiadiazole derivatives in treating eye-related disorders and possibly other conditions where carbonic anhydrase activity is a factor (Supuran et al., 1998).
Mechanism of Action
Target of Action
Similar compounds with a 1,3,4-thiadiazole moiety have been associated with a wide range of biological activities .
Mode of Action
It’s known that the incorporation of sulfonamides into 1,3,4-thiadiazole rings can produce compounds that can act as carbonic anhydrase inhibitors .
Biochemical Pathways
Compounds with similar structures have been reported to possess antifungal and herbicidal properties, suggesting they may interact with pathways related to these biological processes .
Result of Action
It’s known that some compounds with a similar structure have shown antiviral activity against the tobacco mosaic virus .
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfinyl-N-(3,4-dichlorophenyl)thiadiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl3N3O2S2/c16-8-1-4-10(5-2-8)25(23)15-13(20-21-24-15)14(22)19-9-3-6-11(17)12(18)7-9/h1-7H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOPYNRQFAZJMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C2=C(N=NS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl3N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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